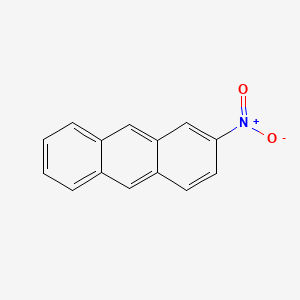
2-ニトロアントラセン
概要
説明
2-Nitroanthracene, also known as 2-Nitroanthracene, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitroanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitroanthracene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境汚染物質分析
2-ニトロアントラセン: は、ニトロ多環芳香族炭化水素(NPAH)であり、特に空気や水中の汚染物質として、環境中に存在することが研究されています。 これは、特に化石燃料の燃焼からの産業汚染の影響を理解するために、しばしば分析されます {svg_1}。 環境試料中の2-ニトロアントラセンの検出と定量は、ヒトや野生生物への暴露のリスクを評価するために不可欠です。
変異原性と発がん性に関する研究
変異原性および発がん性を持つため、2-ニトロアントラセンは、DNA損傷と修復のメカニズムを研究する毒性学的研究で使用されています {svg_2}。 これは、酸化ストレスを引き起こし、細胞プロセスを阻害することが知られているNPAHの生物学的影響を調査するモデル化合物として役立ちます。
分析方法の開発
研究者は、2-ニトロアントラセンを使用して、複雑な混合物中のNPAHを検出するための分析技術を開発および改善しています {svg_3}。 環境試料中のその存在は、科学者にとって、そのような汚染物質を監視するためのより感度が高く正確な方法を作成するという課題を突き付けています。
食品安全と規制
食品中のこの化合物の検出は、食品安全に関する懸念を引き起こしてきました。 2-ニトロアントラセンに関する研究は、規制限度を設定し、食品サプライチェーンにおけるその存在を最小限に抑えるための戦略を策定するのに役立ちます {svg_4}.
肺がんのリスク評価
2-ニトロアントラセンは、特に周囲の微小粒子状物質(PM2.5)に関連して、肺がんのリスクを高める役割について調査されています。 この化合物に関する研究は、PM2.5に関連する化学成分の毒性的な貢献を理解し、呼吸器系の健康への影響を評価するのに役立ちます {svg_5}.
薬理学的および治療的研究
2-ニトロアントラセンとは直接関係ありませんが、アントラキノンなどのその構造類似体は、薬理学的特性について研究されています。 これらの研究は、構造的に類似した化合物の潜在的な治療用途についての洞察を提供することができます {svg_6}.
Safety and Hazards
作用機序
Mode of Action
It is known that nitro-PAHs, including 2-NA, can undergo various reactions in biological systems, including reduction, oxidation, and conjugation reactions . These reactions can lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxic effects .
Biochemical Pathways
It has been suggested that 2-na can undergo reactions with no2 and anthracene adsorbed on nacl particles, leading to the formation of 9,10-anthraquinone (9,10-aq) and 9-nitroanthracene (9-nant) . These reactions are thought to be influenced by the relative humidity, which controls the amount of surface adsorbed water on NaCl particles .
Result of Action
It has been suggested that 2-na and other nitro-pahs can induce oxidative stress and dna damage . For instance, anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels .
Action Environment
The action of 2-NA can be influenced by various environmental factors. For example, the heterogeneous reaction of NO2 with anthracene adsorbed on NaCl particles, which leads to the formation of 2-NA, is influenced by the relative humidity . This suggests that environmental conditions can play a significant role in the formation and action of 2-NA .
生化学分析
Biochemical Properties
2-Nitroanthracene plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with metabolic enzymes such as cytochrome P450 isozymes and glutathione S-transferase . These interactions often result in the formation of reactive oxygen species (ROS) and other metabolites that can cause oxidative stress and DNA damage. The compound’s nitro group is particularly reactive, making it a potent electrophile that can form adducts with nucleophilic sites on proteins and DNA.
Cellular Effects
2-Nitroanthracene has been observed to exert several effects on various types of cells and cellular processes. It can induce DNA damage, oxidative stress, and alterations in gene expression . In lung cells, for instance, exposure to 2-Nitroanthracene has been linked to increased expression of oxidative stress markers such as hemeoxygenase-1 and malondialdehyde . Additionally, it can influence cell signaling pathways by modulating the activity of enzymes involved in DNA repair and stress response, such as OGG1 and XRCC1 .
Molecular Mechanism
At the molecular level, 2-Nitroanthracene exerts its effects through several mechanisms. It can bind to DNA and proteins, forming adducts that interfere with normal cellular functions . The compound’s ability to generate ROS leads to oxidative damage to cellular components, including lipids, proteins, and nucleic acids. Furthermore, 2-Nitroanthracene can inhibit or activate enzymes involved in detoxification and DNA repair, thereby affecting cellular homeostasis and increasing the risk of mutagenesis and carcinogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitroanthracene can change over time. The compound’s stability and degradation are influenced by factors such as light, temperature, and the presence of other chemicals . Long-term exposure to 2-Nitroanthracene has been shown to cause persistent oxidative stress and DNA damage in cells, which can lead to chronic health effects . Studies have also indicated that the compound’s genotoxic effects may be mediated through its influence on DNA repair capacity and oxidative stress pathways .
Dosage Effects in Animal Models
The effects of 2-Nitroanthracene vary with different dosages in animal models. At lower doses, the compound may not cause significant DNA damage or oxidative stress . Higher doses have been associated with increased DNA strand breaks, formation of DNA-protein crosslinks, and elevated levels of oxidative stress markers . Toxic or adverse effects, such as lung genotoxicity, have been observed at high doses, indicating a dose-dependent response .
Metabolic Pathways
2-Nitroanthracene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isozymes and glutathione S-transferase . These enzymes facilitate the biotransformation of 2-Nitroanthracene into various metabolites, some of which are reactive and can cause cellular damage. The compound’s metabolism also affects metabolic flux and the levels of certain metabolites, contributing to its overall biochemical impact .
Transport and Distribution
Within cells and tissues, 2-Nitroanthracene is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue. This localization can influence its bioavailability and toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 2-Nitroanthracene is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments, including the nucleus, where it can interact with DNA and nuclear proteins . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and energy production .
特性
IUPAC Name |
2-nitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGQBVOKHEKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189413 | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-69-4 | |
| Record name | 2-Nitroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-nitroanthracene more mutagenic than its isomer, 9-nitroanthracene?
A: Research indicates that the conformation of the nitro group significantly influences the mutagenicity of nitroanthracenes. [] 2-Nitroanthracene and its ring-oxidized metabolites exhibit a nitro group conformation that is coplanar or nearly coplanar with the aromatic ring system. This conformation likely facilitates interactions with DNA, leading to mutations. In contrast, 9-nitroanthracene and its metabolites have a different nitro group orientation, hindering these interactions and resulting in weaker mutagenicity. []
Q2: How does the metabolism of 2-nitroanthracene contribute to its mutagenicity?
A: 2-Nitroanthracene can be metabolized through two main pathways: nitroreduction and ring-oxidation. [] Studies suggest that both pathways can lead to the formation of mutagenic products. Nitroreduction can produce 2-aminoanthracene, which becomes mutagenic upon further metabolism by S9 enzymes. [] Ring-oxidation yields metabolites like dihydrodiols, which have shown mutagenicity in bacterial assays. Interestingly, the order of these metabolic steps influences the mutagenic outcome. While ring-oxidation followed by nitroreduction generates mutagenic products, nitroreduction followed by ring-oxidation does not seem to yield the same mutagenic metabolites. []
Q3: Can 2-nitroanthracene be detected in biological systems, and how sensitive are these detection methods?
A: While specific details on analytical methods for 2-nitroanthracene detection in biological systems are limited in the provided research, the development of a specialized Escherichia coli strain, BTC, shows promise in this area. [] This strain demonstrates heightened sensitivity towards alkylating agents, including compounds like N-nitrosodiethylamine. [] Further research exploring the application of strain BTC or similar biosensing approaches could offer valuable tools for detecting and quantifying 2-nitroanthracene in biological samples.
Q4: How does the presence of a nitro group affect the electronic properties of anthracene?
A: Computational chemistry studies reveal that the introduction of a nitro group to the anthracene molecule significantly alters its electronic properties. [] The nitro group acts as an electron-withdrawing substituent, influencing the electron density distribution within the molecule. [] This effect is reflected in the calculated energy gap, which is significantly reduced in nitro-anthracene compounds compared to the parent anthracene molecule. [] This reduction in the energy gap suggests enhanced reactivity and potential for interactions with biological molecules, further emphasizing the importance of understanding the structure-activity relationship of nitro-substituted polycyclic aromatic hydrocarbons.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



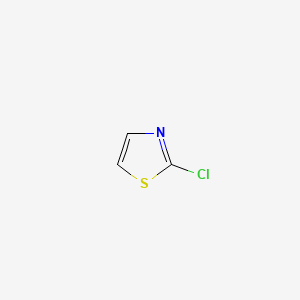
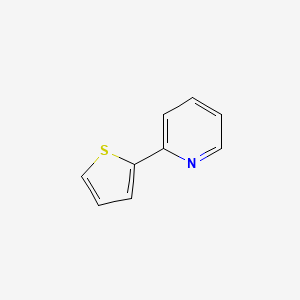
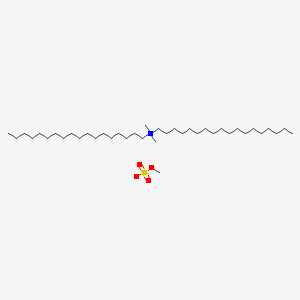
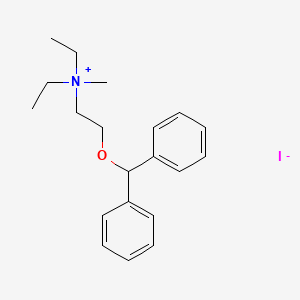
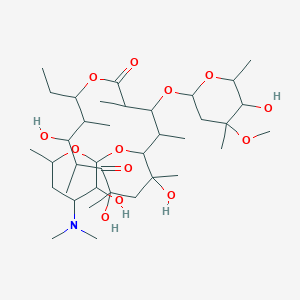
![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)
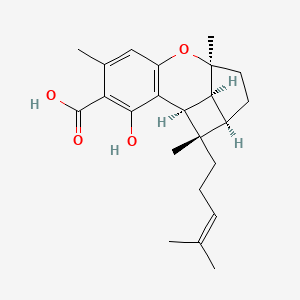

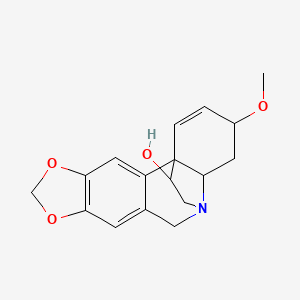

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
